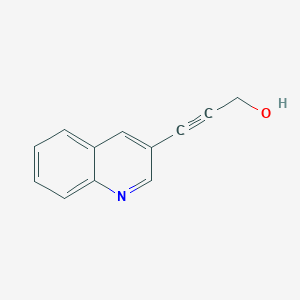

3-(喹啉-3-基)丙-2-炔-1-醇

描述

3-Quinolin-3-ylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Quinolin-3-ylprop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolin-3-ylprop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

喹啉衍生物因其抗菌特性而被研究。 例如,某些化合物已被合成用于结构-活性关系 (SAR) 研究,以检查它们对抗菌活性的影响 .

癌症研究

一些喹啉化合物在诱导癌细胞(如人 A549 细胞)的细胞死亡方面显示出潜力。 它们表现出剂量依赖性的还原能力、自由基清除活性、抑制细胞活力和刺激 ROS 产生,同时诱导凋亡 .

药物化学

喹啉衍生物正在被探索其治疗潜力。 一些化合物由于存在吸电子基团,已表现出与参考药物相当的强效抗菌活性 .

作用机制

Target of Action

Quinoline derivatives are known to exhibit a wide spectrum of biological activities .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Result of Action

Some quinoxaline derivatives have been shown to induce apoptotic cell death in a549 lung cancer cells .

生化分析

Biochemical Properties

Quinoline derivatives have been reported to possess a wide spectrum of biological activities

Cellular Effects

Some quinoxaline derivatives have shown to have a dose-dependent reducing power, free-radical scavenging activity, inhibition of cell viability, and stimulation of reactive oxygen species (ROS) production . These effects were accompanied by the induction of apoptosis in A549 lung cancer cells .

属性

IUPAC Name |

3-quinolin-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAIOGYFWEXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349497 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70437-05-7 | |

| Record name | 3-quinolin-3-ylprop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

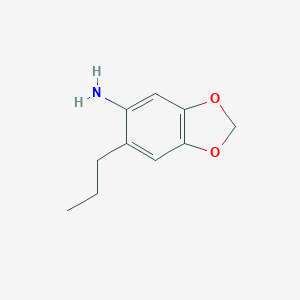

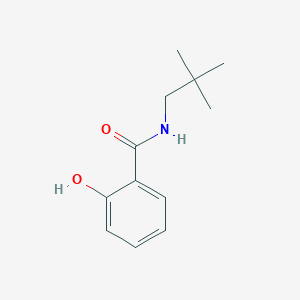

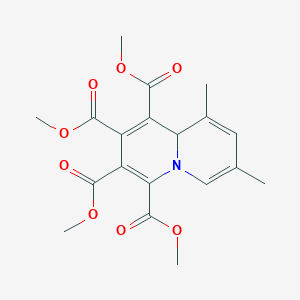

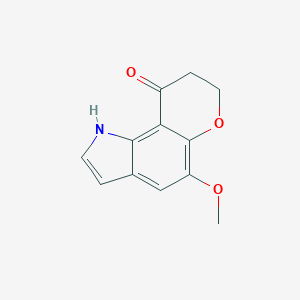

Synthesis routes and methods I

Procedure details

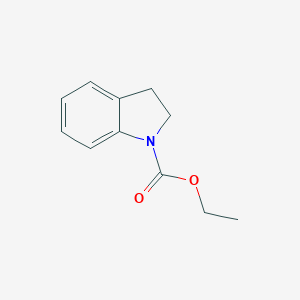

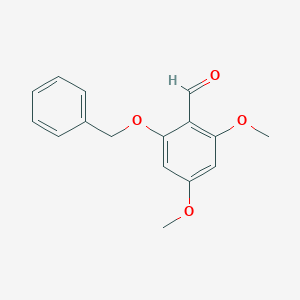

Synthesis routes and methods II

Procedure details

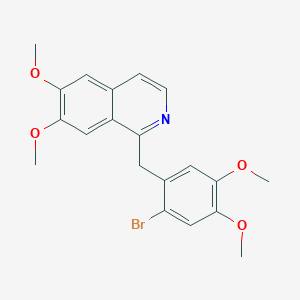

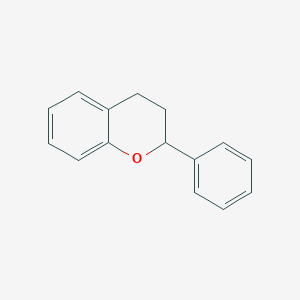

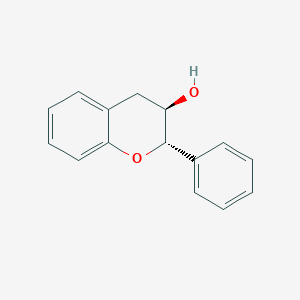

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。